

Dichloromethane: A Versatile Methylene Donor in Modern Organic Synthesis

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Compound of Interest

Compound Name: Dichloromethane

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloromethane (DCM), a ubiquitous solvent in organic chemistry, has emerged as a cost-effective and versatile C1 building block, serving as a methylene (-CH₂-) donor in a variety of synthetic transformations. Its ready availability, low cost, and unique reactivity make it an attractive alternative to other methylene transfer reagents. This technical guide provides a comprehensive overview of the core applications of **dichloromethane** as a methylene donor, detailing reaction mechanisms, experimental protocols, and quantitative data for key transformations. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize DCM in the synthesis of diverse molecular architectures, including esters, cyclopropanes, and various heterocyclic scaffolds.

Methylene Diester and Bis(aryloxy)methane Synthesis

Dichloromethane serves as an efficient methylene bridge for the coupling of two carboxylate or phenoxide moieties, affording methylene diesters and bis(aryloxy)methanes, respectively. These reactions can be performed under metal-free conditions or with the aid of transition metal catalysts.

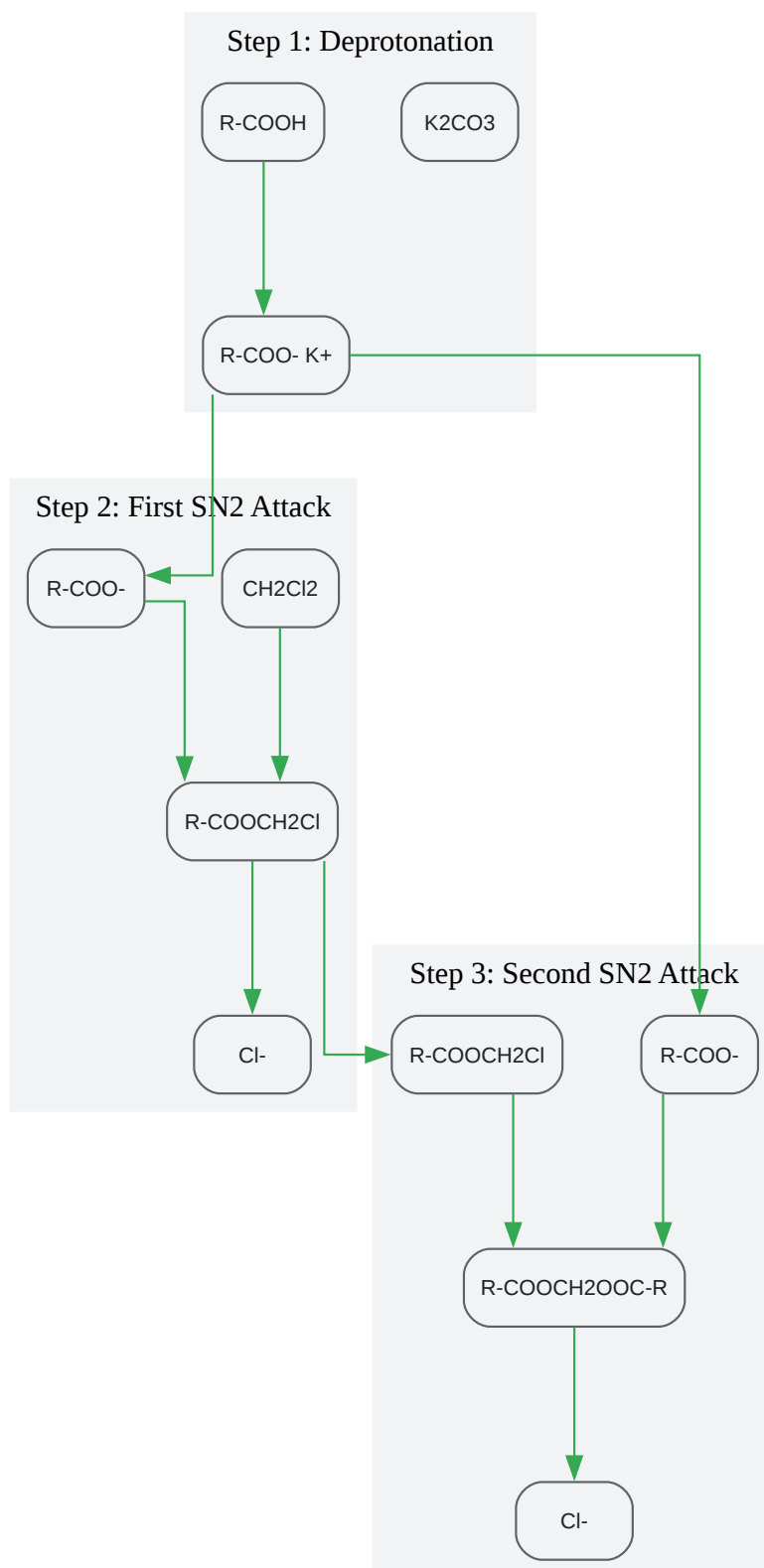
Metal-Free Synthesis of Methylene Diesters

A simple and cost-effective method for the synthesis of methylene diesters involves the direct reaction of carboxylic acids with **dichloromethane** in the presence of a base.[1][2]

Reaction Scheme:

Mechanism:

The reaction proceeds through a straightforward nucleophilic substitution mechanism. The carboxylic acid is first deprotonated by the base (e.g., K_2CO_3) to form a carboxylate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon atom of **dichloromethane** in a two-step sequential SN_2 reaction, displacing both chloride ions to form the methylene diester.[2]



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Figure 1: Mechanism of Metal-Free Methylene Diester Synthesis.

Experimental Protocol:

A general procedure for the metal-free synthesis of methylene diesters is as follows:

- To a reaction vessel, add the carboxylic acid (2.0 mmol), potassium carbonate (3.0 mmol), and **dichloromethane** (5.0 mL).
- Heat the mixture to reflux (approximately 40 °C) and stir for the specified reaction time (typically 12-24 hours), monitoring the reaction progress by TLC.
- After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
- Wash the filter cake with additional **dichloromethane**.
- Combine the organic filtrates and remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired methylene diester.

Quantitative Data:

Carboxylic Acid Substrate	Product	Reaction Time (h)	Yield (%)	Reference
Benzoic acid	Methylene dibenzoate	24	95	[2]
4-Nitrobenzoic acid	Methylene bis(4-nitrobenzoate)	12	98	[2]
4-Methoxybenzoic acid	Methylene bis(4-methoxybenzoate)	24	92	[2]
2-Naphthoic acid	Methylene bis(2-naphthoate)	24	96	[2]
Acetic acid	Methylene diacetate	24	75	[2]

Cyclopropanation Reactions

Dichloromethane has been successfully employed as a methylene source in various cyclopropanation reactions, offering an alternative to the traditional Simmons-Smith reagent (diiodomethane/zinc-copper couple).

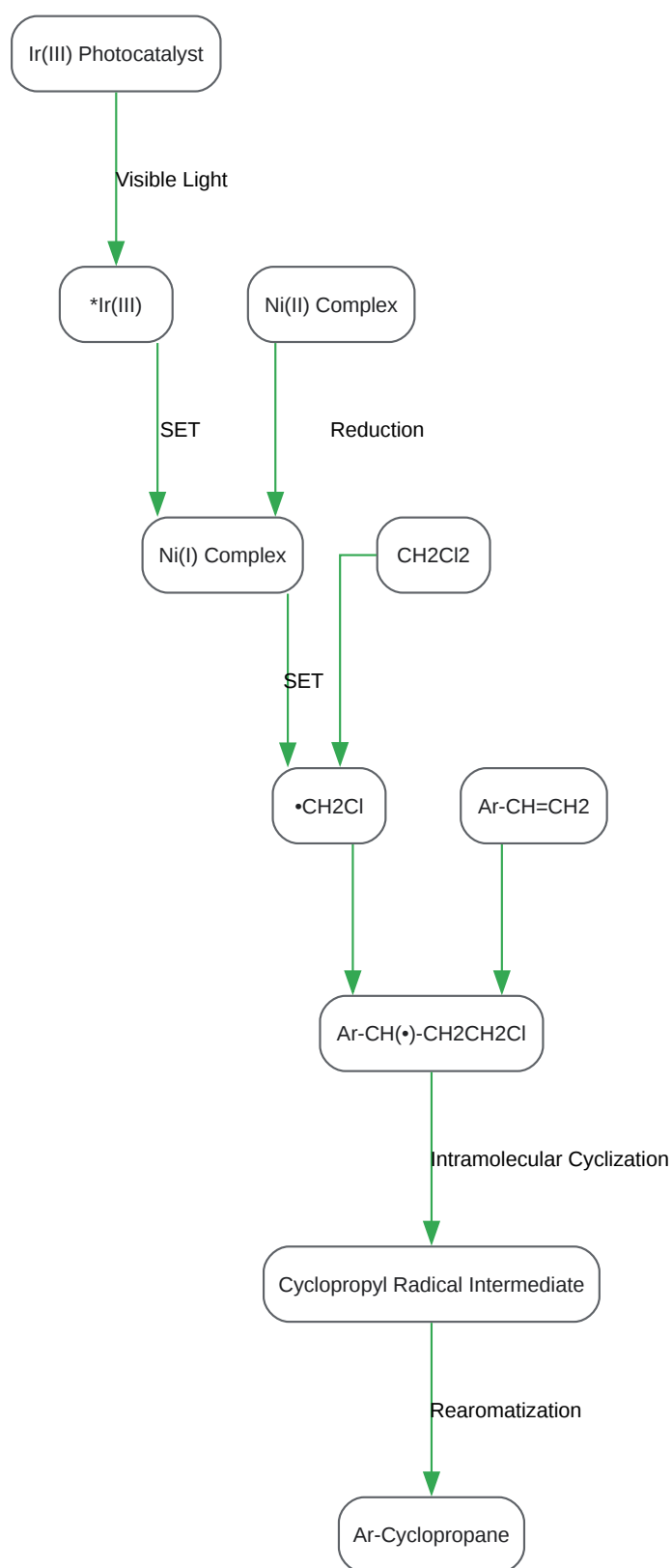
Photoredox-Catalyzed Cyclopropanation of Aromatic Olefins

A dual photoredox system comprising a nickel aminopyridine complex and an iridium photocatalyst enables the cyclopropanation of aromatic olefins using **dichloromethane** as the C1 synthon under visible light irradiation.^{[3][4]}

Reaction Scheme:

Mechanism:

The proposed mechanism involves the photocatalytic generation of a chloromethyl radical. The iridium photocatalyst, upon excitation by visible light, reduces the nickel(II) complex to a nickel(I) species. This low-valent nickel complex then activates **dichloromethane** via a single-electron transfer (SET) process, generating a chloromethyl radical ($\bullet\text{CH}_2\text{Cl}$) and regenerating the nickel(II) catalyst. The chloromethyl radical adds to the aromatic olefin to form a benzylic radical intermediate. Subsequent intramolecular radical cyclization and rearomatization afford the cyclopropane product.



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Figure 2: Proposed Mechanism for Photoredox Cyclopropanation.

Experimental Protocol:

A representative experimental procedure is as follows:

- In a nitrogen-filled glovebox, add the aromatic olefin (0.2 mmol), the nickel catalyst (e.g., Ni(bpy)(OTf)₂, 5 mol%), the iridium photocatalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, 1 mol%), and a suitable base (e.g., DIPEA, 2.0 equiv) to a reaction vial.
- Add acetonitrile (2.0 mL) and **dichloromethane** (1.0 mL).
- Seal the vial and irradiate with a blue LED lamp (450 nm) at room temperature for 12-24 hours.
- After the reaction is complete, quench with a saturated aqueous solution of NaHCO₃ and extract with diethyl ether.
- Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
- Purify the residue by flash column chromatography to yield the cyclopropanated product.

Quantitative Data:

Aromatic Olefin Substrate	Product	Reaction Time (h)	Yield (%)	Reference
Styrene	Phenylcyclopropane	12	85	[3]
4-Methylstyrene	(4-Methylphenyl)cyclopropane	12	88	[3]
4-Methoxystyrene	(4-Methoxyphenyl)cyclopropane	12	92	[3]
4-Chlorostyrene	(4-Chlorophenyl)cyclopropane	24	75	[3]
1,1-Diphenylethylene	1,1-Diphenylcyclopropane	12	95	[3]

Nickel-Catalyzed Nucleophilic Carbene Generation for Cyclopropanation of Electron-Deficient Alkenes

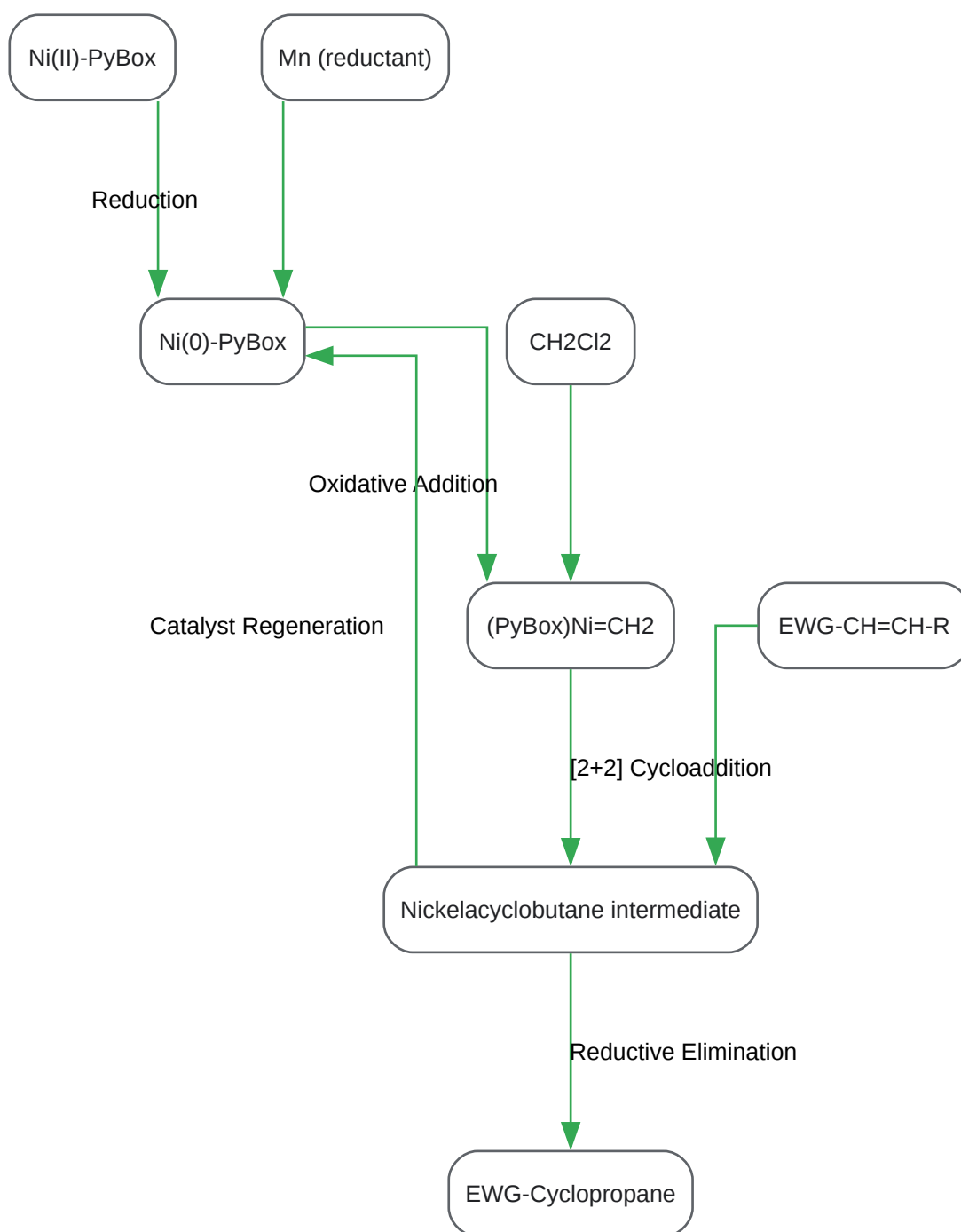
Nickel-PyBox catalysts facilitate the generation of a nucleophilic nickel carbene from **dichloromethane**, which then undergoes cyclopropanation with electron-deficient alkenes. This method is particularly effective for substrates like α,β -unsaturated esters, amides, and ketones.[5][6]

Reaction Scheme:

Mechanism:

The proposed mechanism involves the reduction of a Ni(II)-PyBox precursor by a stoichiometric reductant (e.g., manganese) to generate a low-valent Ni(0) species. This Ni(0) complex then reacts with **dichloromethane** in a formal oxidative addition to generate a nucleophilic

(PyBox)Ni=CH₂ carbene intermediate. This carbene then reacts with the electron-deficient alkene. Mechanistic studies suggest a stepwise [2+2]-cycloaddition to form a nickelacyclobutane intermediate, followed by reductive elimination to furnish the cyclopropane product and regenerate the active nickel catalyst.[5][6]



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Figure 3: Mechanism of Ni-Catalyzed Nucleophilic Carbene Cyclopropanation.

Experimental Protocol:

A general procedure for this enantioselective cyclopropanation is as follows:

- In a nitrogen-filled glovebox, to a vial containing the α,β -unsaturated ester (0.2 mmol), add the chiral [(S,S)-Bn-PyBox]NiBr₂ catalyst (15 mol%) and manganese powder (6.0 equiv).
- Add a 1:10 mixture of **dichloromethane**/DMA (N,N-dimethylacetamide) (2.0 mL).
- Stir the reaction mixture at room temperature for 12 hours.
- Upon completion, dilute the reaction with diethyl ether and filter through a pad of Celite.
- Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
- Concentrate the solution under reduced pressure and purify the residue by flash column chromatography on silica gel.
- Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Quantitative Data:

α,β -Unsaturated Ester Substrate	Product	Yield (%)	ee (%)	Reference
Methyl cinnamate	Methyl 2-phenylcyclopropane-1-carboxylate	95	92	[5]
Ethyl crotonate	Ethyl 2-methylcyclopropane-1-carboxylate	88	85	[5]
tert-Butyl acrylate	tert-Butyl cyclopropanecarboxylate	91	N/A	[5]
Methyl 2-cyclohexylideneacetate	Methyl spiro[2.5]octane-1-carboxylate	85	90	[5]

Synthesis of Heterocycles

Dichloromethane can also participate in the construction of various heterocyclic systems, acting as a one-carbon building block.

Copper-Catalyzed Synthesis of 2,3-Dihydro-4H-benzo[e][1][7]oxazin-4-ones

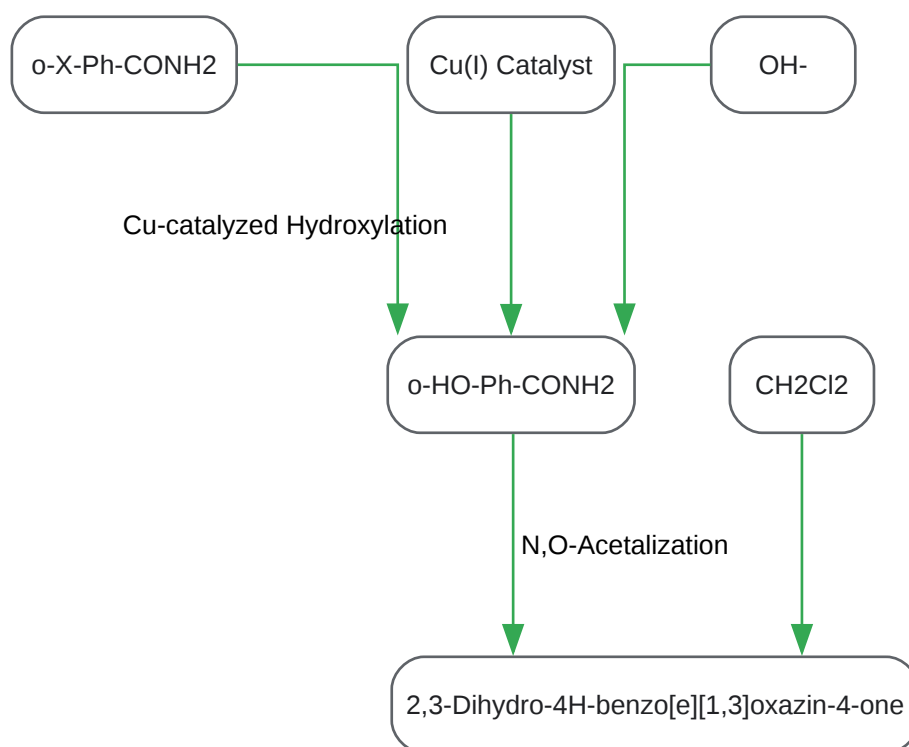
The reaction of o-halobenzamides with **dichloromethane** in the presence of a copper catalyst and a base provides a direct route to 2,3-dihydro-4H-benzo[e][1][7]oxazin-4-ones.

Reaction Scheme:

(where X = I, Br)

Mechanism:

The proposed mechanism involves a copper-catalyzed tandem aryl-halogen hydroxylation followed by an N,O-acetalization with **dichloromethane**. The o-halobenzamide first undergoes a copper-catalyzed hydroxylation to form an o-hydroxybenzamide intermediate. This intermediate then reacts with **dichloromethane** in a double nucleophilic substitution, with the hydroxyl and amide groups attacking the methylene carbon to form the heterocyclic ring.



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Figure 4: Proposed Mechanism for Benzoxazinone Synthesis.

Experimental Protocol:

A typical experimental procedure is as follows:

- To a sealed tube, add the o-halobenzamide (1.0 mmol), CuI (10 mol%), a ligand (e.g., L-proline, 20 mol%), a base (e.g., Cs₂CO₃, 2.0 equiv), and **dichloromethane** (3.0 mL).
- Heat the reaction mixture at 120 °C for 24 hours.
- After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite.

- Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
- Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel.

Quantitative Data:

o-Halobenzamide Substrate	Product	Reaction Time (h)	Yield (%)
2-Iodobenzamide	2,3-Dihydro-4H-benzo[e][1][7]oxazin-4-one	24	85
2-Bromo-4-methylbenzamide	7-Methyl-2,3-dihydro-4H-benzo[e][1][7]oxazin-4-one	24	78
2-Iodo-5-nitrobenzamide	6-Nitro-2,3-dihydro-4H-benzo[e][1][7]oxazin-4-one	24	72

Conclusion

Dichloromethane has proven to be a valuable and versatile methylene donor in a range of important organic transformations. Its application in the synthesis of methylene diesters, cyclopropanes, and various heterocycles highlights its potential as a C1 building block in modern synthetic chemistry. The methodologies presented in this guide, from metal-free reactions to sophisticated transition-metal-catalyzed processes, offer a diverse toolkit for chemists in academia and industry. As research in this area continues to evolve, the development of new and more efficient ways to utilize **dichloromethane** as a methylene source is anticipated, further expanding its role in the construction of complex organic molecules.

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